2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)-N-(3-methoxybenzyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

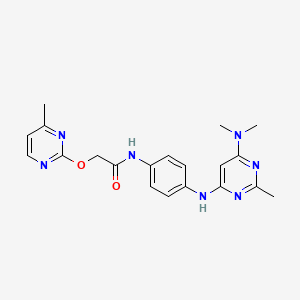

The compound "2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)-N-(3-methoxybenzyl)acetamide" is a sulfonamide derivative, which is a class of compounds known for their diverse biological activities. Sulfonamides are typically characterized by the presence of a sulfonyl group attached to an amine. The compound appears to be a complex molecule with potential biological activities, given its structural features that include a piperidine ring, a sulfonyl group, and an acetamide moiety.

Synthesis Analysis

The synthesis of related sulfonamide compounds often involves the reaction of sulfonyl chlorides with amines, followed by further functionalization. For instance, the synthesis of N-substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives involves the reaction of benzenesulfonyl chloride with 1-aminopiperidine under controlled pH conditions, followed by substitution at the nitrogen atom with various electrophiles . Similarly, the synthesis of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide includes the reaction of benzenesulfonyl chloride with ethyl isonipecotate, followed by a series of steps leading to the target compounds .

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is crucial for their biological activity. The presence of a piperidine ring, which is a common feature in many biologically active compounds, suggests that the compound may interact with biological targets such as enzymes or receptors. The fluorophenyl group may contribute to the binding affinity and selectivity of the compound, while the methoxybenzyl moiety could influence its pharmacokinetic properties .

Chemical Reactions Analysis

Sulfonamide derivatives can undergo various chemical reactions, including cycloaddition reactions, which are useful for constructing complex molecular architectures. For example, an enantioselective [4 + 2] cycloaddition reaction of cyclic N-sulfonylimines with enones or ynones has been reported to yield sulfamate-fused piperidin-4-ones with high diastereo- and enantioselectivity . These reactions are typically promoted by chiral amines and acids, indicating that the compound may also be amenable to similar synthetic transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives are influenced by their molecular structure. The presence of a sulfonyl group typically increases the compound's polarity, which can affect its solubility and distribution within biological systems. The piperidine ring can exist in different conformations, which may impact the compound's ability to interact with biological targets. The spectral data, such as IR, EIMS, and NMR, are essential for confirming the structure of synthesized compounds . The biological activities of these compounds, such as their inhibitory effects on enzymes like acetylcholinesterase, butyrylcholinesterase, and lipoxygenase, are indicative of their potential therapeutic applications .

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

The chemical compound 2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)-N-(3-methoxybenzyl)acetamide is involved in various synthetic processes and applications in chemistry and pharmaceutical sciences. Its derivatives and related compounds have been explored for their potential in synthesizing complex molecules, demonstrating the versatility of this compound in chemical synthesis. For instance, the 2-[(4-fluorophenyl)sulfonyl]ethoxy carbonyl (Fsec) group, a related sulfonyl entity, has been designed and synthesized for the protection of hydroxyl groups in carbohydrate chemistry. This group was shown to be stable under acidic conditions and cleavable under mild basic conditions, indicating its utility in protecting sensitive functionalities during synthesis processes (Spjut, Qian, & Elofsson, 2010).

Enzyme Inhibitory Activities

Derivatives of the chemical structure have been synthesized and evaluated for their enzyme inhibitory activities, showcasing the potential medicinal applications. One study synthesized N-(Substituted)-5-(1-(4-methoxyphenylsulfonyl)piperidin-4-yl)-4H-1,2,4-triazol-3-ylthio) acetamide and evaluated them for their inhibition potential against enzymes like bovine carbonic anhydrase (bCA-II), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). Compound 8g, in particular, demonstrated good activity, suggesting the therapeutic potential of such compounds (Virk et al., 2018).

Antibacterial Potentials

The antibacterial potential of acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores was also investigated. These compounds, including derivatives synthesized from ethyl piperidin-4-carboxylate, were evaluated against various bacterial strains, demonstrating moderate inhibitory effects. This research signifies the compound's role in developing new antibacterial agents (Iqbal et al., 2017).

Antimicrobial and Anticancer Applications

Further studies have explored the synthesis of related piperidine derivatives for antimicrobial and potential anticancer applications. New pyridine derivatives, for example, have been synthesized and found to possess considerable antibacterial activity. This illustrates the compound’s framework's adaptability in generating molecules with significant biological activities (Patel & Agravat, 2009).

Chemical Modification and Membrane Permeability

Chemical modifications involving amino-reactive reagents have been studied to understand their effects on anion and cation permeability in human red blood cells. Such research indicates the compound's utility in studying biological membrane behaviors and its potential in designing drug molecules with optimized permeability profiles (Knauf & Rothstein, 1971).

Propiedades

IUPAC Name |

2-[1-(4-fluorophenyl)sulfonylpiperidin-2-yl]-N-[(3-methoxyphenyl)methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25FN2O4S/c1-28-19-7-4-5-16(13-19)15-23-21(25)14-18-6-2-3-12-24(18)29(26,27)20-10-8-17(22)9-11-20/h4-5,7-11,13,18H,2-3,6,12,14-15H2,1H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUORZWZTPGSNMP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CNC(=O)CC2CCCCN2S(=O)(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25FN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-fluorophenoxy)-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2506635.png)

![N-(3,3-diphenylpropyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2506639.png)

![2-(2,5-dimethylfuran-3-carbonyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2506642.png)

![Methyl 2-[(2-phenylimidazo[1,2-a]pyrimidin-3-yl)sulfanyl]benzoate](/img/structure/B2506643.png)

![3-(furan-2-ylmethyl)-2-(((5-hydroxy-1H-pyrazol-3-yl)methyl)thio)-6,7-dihydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one](/img/no-structure.png)

![N-([2,4'-bipyridin]-4-ylmethyl)-3-(4-chloro-3-fluorophenyl)propanamide](/img/structure/B2506650.png)

![5,7-dimethyl-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2506652.png)